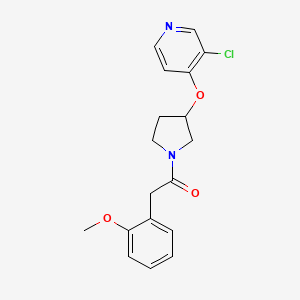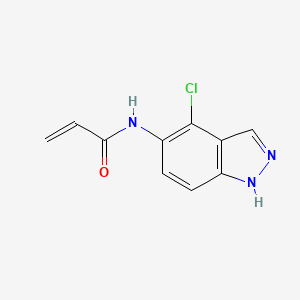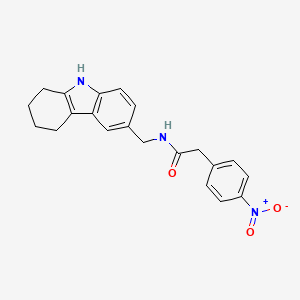![molecular formula C9H11ClF3NO2 B2475311 (2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride CAS No. 1391531-55-7](/img/structure/B2475311.png)
(2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride” is a complex organic compound. It contains an amino group (-NH2), a trifluoromethoxy group (-OCF3), and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring). The “2S” indicates the stereochemistry of the molecule, meaning it has a specific three-dimensional arrangement of the atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the amino group, the trifluoromethoxy group, and the phenyl group. The exact methods would depend on the starting materials and the specific synthetic route chosen .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. For example, the amino group might participate in acid-base reactions, while the trifluoromethoxy group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. These properties could be measured using various analytical techniques .Scientific Research Applications
Bronchodilator Research
- Pharmacological Effects : Engelhardt (1984) compared derivatives of 1-(4-amino-phenyl)-2-aminoethanol with clenbuterol, noting potent beta 2-mimetic activity and beta 1-blocking action in substances like mabuterol, which contains similar structural elements to the compound . This highlights the potential of such compounds in therapeutic use as broncholytic agents (Engelhardt, 1984).
Anticancer Research
- Anticancer Potential : A study by Patravale et al. (2014) on the synthesis of 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives, which share a structural resemblance, demonstrated significant potency against human breast cancer cell lines. This indicates a possible application in developing anticancer drugs (Patravale et al., 2014).
Pharmacokinetics
- Drug Metabolism and Effects : Guentert Tw, Buskin Jn, and Galeazzi Rl (1984) investigated the pharmacokinetics of mabuterol, a derivative with similar structural components, in human subjects. Their findings on drug absorption, distribution, and elimination provide insights into how similar compounds might behave in the body (Guentert Tw et al., 1984).
Synthesis and Chemical Properties
- Synthetic Processes : The work by Wu (2011) on the synthesis of related compounds demonstrates the potential for creating complex molecules that include elements similar to the compound of interest. This has implications for the synthesis of pharmaceuticals and other complex organic molecules (Wu, 2011).
Nonlinear Optical (NLO) Materials
- Electro Optical Applications : Research by Jecs et al. (2009) on the synthesis and characterization of derivatives for NLO active polyurethanes suggests potential applications of similar compounds in the field of material science, particularly in developing electro-optical materials (Jecs et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2.ClH/c10-9(11,12)15-7-3-1-2-6(4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBLGMPQLWNYOC-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)[C@@H](CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

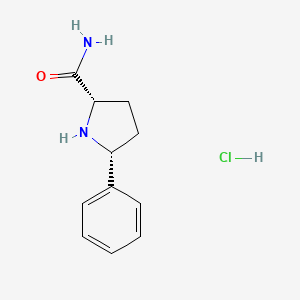
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2475233.png)
![(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2475234.png)
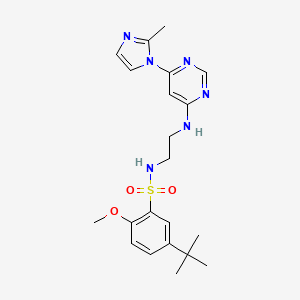
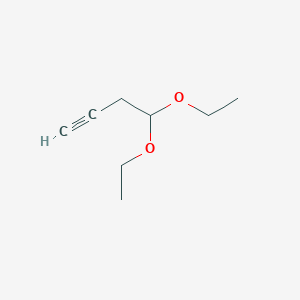
![7-[(3-Chlorophenyl)methyl]-3-methyl-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2475239.png)
![N-(3-Chloro-4-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2475240.png)
![2-(4-ethylphenyl)-5-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2475241.png)
![8-(4-Ethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2475243.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2475244.png)
![2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol](/img/structure/B2475246.png)
